molecular formula C13H21NO B13290582 (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13290582
M. Wt: 207.31 g/mol
InChI Key: WJBOLYLDTPHQPR-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is a derivative of amine and ether, characterized by the presence of a methoxy group attached to a propan-2-yl chain and a 2-methylphenyl group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 2-methylphenyl ethylamine with 1-methoxypropan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, nucleophilic solvents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

  • (1-Methoxypropan-2-YL)[1-(2-chlorophenyl)ethyl]amine
  • (1-Methoxypropan-2-YL)[1-(2-fluorophenyl)ethyl]amine
  • (1-Methoxypropan-2-YL)[1-(2-bromophenyl)ethyl]amine

Comparison: Compared to its analogs, (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-[1-(2-methylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H21NO/c1-10-7-5-6-8-13(10)12(3)14-11(2)9-15-4/h5-8,11-12,14H,9H2,1-4H3

InChI Key

WJBOLYLDTPHQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(C)COC

Origin of Product

United States

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